1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are bicyclic compounds that consist of fused benzene and triazole rings. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in DMF at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzotriazoles.
Scientific Research Applications
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
Benzotriazole: A parent compound with similar structural features but without the methyl groups.
1,2,3-Triazoles: Compounds with a similar triazole ring but different substitution patterns.
Imidazoles: Five-membered heterocycles with two nitrogen atoms, which share some chemical properties with benzotriazoles.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
1,4-dimethylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)9-10-11(7)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECZMHXXBSRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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